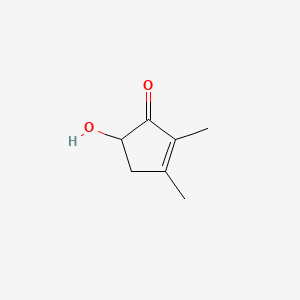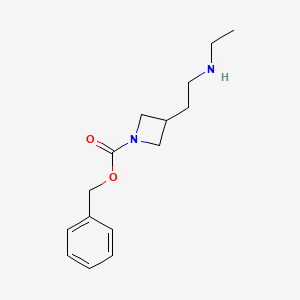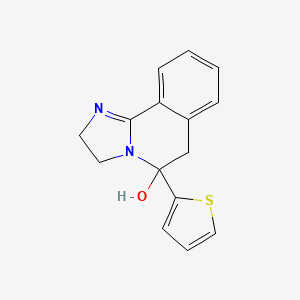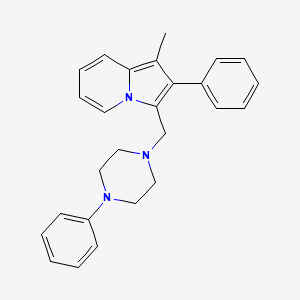![molecular formula C9H11N3O2S B13946543 N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, along with two methyl groups on the nitrogen atom. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide typically involves the reaction of benzimidazole with dimethylamine and a sulfonating agent. One common method involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential as a pharmaceutical intermediate. It is studied for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. The sulfonamide group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-benzo[d]imidazole-2-sulfonamide: Lacks the dimethyl groups on the nitrogen atom, which may affect its chemical reactivity and biological activity.
N-methyl-1H-benzo[d]imidazole-2-sulfonamide: Contains only one methyl group on the nitrogen atom, leading to differences in its physicochemical properties.
N,N-dimethyl-1H-benzo[d]imidazole-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, resulting in distinct chemical behavior and applications
Uniqueness
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide is unique due to the presence of both dimethyl groups and the sulfonamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities. The compound’s versatility makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H11N3O2S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
N,N-dimethyl-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-12(2)15(13,14)9-10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
GVARAPXTYKXZCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)

![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)






![5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)
